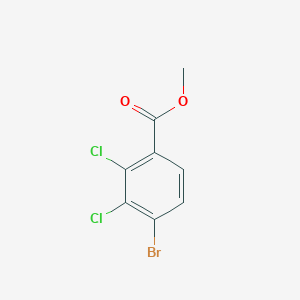

Methyl 4-bromo-2,3-dichlorobenzoate

Description

Contextual Overview of Substituted Benzoate (B1203000) Esters in Contemporary Organic Chemistry

Substituted benzoate esters are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. fishersci.nomdpi.com Their utility stems from the reactivity of the ester functional group and the influence of various substituents on the aromatic ring. These compounds find application as building blocks for pharmaceuticals, agrochemicals, and materials science. fishersci.nocymitquimica.com For instance, methyl 4-bromobenzoate (B14158574) is a precursor in the synthesis of certain anticancer and antifungal agents. mdpi.com The nature of the substituent on the benzene (B151609) ring—whether electron-donating or electron-withdrawing—profoundly affects the reactivity of both the ring and the ester moiety. stackexchange.com Halogen atoms, being electron-withdrawing, play a crucial role in modulating these properties.

Historical Development of Synthetic Approaches to Polyhalogenated Aromatics

The synthesis of polyhalogenated aromatic compounds has evolved significantly over time. Early methods often relied on direct halogenation of aromatic substrates. wikipedia.org Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to a benzene ring, often requiring a Lewis acid catalyst like ferric chloride or aluminum chloride to activate the halogen. wikipedia.orglibretexts.org However, controlling the regioselectivity of these reactions to obtain specific polysubstituted patterns can be challenging.

Over the years, more sophisticated methods have been developed to achieve greater control over the synthesis of polyhalogenated aromatics. These include:

Directed ortho-metalation: This technique allows for the specific introduction of halogens at positions ortho to a directing group.

Sandmeyer and related reactions: These methods involve the conversion of an amino group on the aromatic ring into a diazonium salt, which can then be displaced by a halogen.

Halogen dance reactions: This involves the migration of a halogen atom to a different position on the aromatic ring under specific reaction conditions.

Modern cross-coupling reactions: Techniques like Suzuki and Stille couplings have become invaluable for constructing complex aromatic molecules, including those with multiple halogen substituents. sigmaaldrich.comchemicalbook.com

A patented method for synthesizing poly-halogenated benzoic acids involves dissolving a substituted benzoic acid, a halogen, and an organic strong acid in a polar solvent and heating the mixture. google.com Another approach for producing 2-halogenated benzoic acids involves reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound. google.com These advancements have provided chemists with a powerful toolkit for the precise and efficient synthesis of complex polyhalogenated aromatic compounds like Methyl 4-bromo-2,3-dichlorobenzoate.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H5BrCl2O2 |

| Molecular Weight | 283.93 g/mol |

| CAS Number | 2055839-96-6 |

Table 1: Key chemical and physical properties of this compound. chemscene.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,3-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUZWLYNMDKOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234124 | |

| Record name | Benzoic acid, 4-bromo-2,3-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055839-96-6 | |

| Record name | Benzoic acid, 4-bromo-2,3-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055839-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-2,3-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Bromo 2,3 Dichlorobenzoate

Retrosynthetic Analysis of Methyl 4-bromo-2,3-dichlorobenzoate Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. youtube.comquimicaorganica.org For this compound, the primary disconnections involve the ester linkage and the carbon-halogen bonds.

The most logical initial disconnection is at the ester functional group, breaking the acyl-oxygen bond. This approach, a common strategy in the retrosynthesis of esters, simplifies the target molecule into two key synthons: a 4-bromo-2,3-dichlorobenzoyl cation and a methoxide (B1231860) anion. youtube.com The corresponding synthetic equivalents are 4-bromo-2,3-dichlorobenzoic acid and methanol (B129727), respectively.

Classical and Modern Synthetic Routes towards this compound

The synthesis of this compound can be approached through various classical and modern chemical transformations. The key steps involve the formation of the ester and the precise installation of the halogen substituents.

Esterification Strategies for the Benzoate (B1203000) Moiety

The conversion of the carboxylic acid group of 4-bromo-2,3-dichlorobenzoic acid to its methyl ester is a crucial step. Several methods are available, with the choice often depending on the scale of the reaction and the steric hindrance around the carboxyl group. rug.nl

Fischer-Speier Esterification: This is a classic and efficient acid-catalyzed condensation of a carboxylic acid and an alcohol. libretexts.org The reaction is typically performed by refluxing the carboxylic acid in a large excess of the alcohol (methanol), which also serves as the solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride (HCl) gas through the solution. chemicalbook.comcommonorganicchemistry.com Although all steps are reversible, using a large excess of methanol drives the equilibrium towards the ester product. libretexts.org

Acid Chloride Formation: For sterically hindered carboxylic acids or when milder conditions are required, a two-step process is often employed. The carboxylic acid is first converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the methyl ester.

Other Methods: Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for acid-sensitive substrates. commonorganicchemistry.comresearchgate.net Alkylation of the carboxylate salt with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) is another alternative. commonorganicchemistry.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) or HCl (gas) | Reflux in excess methanol | Economical, simple, suitable for large scale. libretexts.org | Reversible, harsh acidic conditions, not ideal for highly hindered acids. commonorganicchemistry.com |

| Via Acid Chloride | 1) SOCl₂ or (COCl)₂ 2) Methanol, Pyridine | Two steps, often at room temperature or below | High-yielding, works for hindered acids, irreversible. | Requires an extra step, uses corrosive reagents. commonorganicchemistry.com |

| Steglich Esterification | Methanol, DCC, DMAP (cat.) | Room temperature | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.comresearchgate.net | DCC byproduct can be difficult to remove, reagents are more expensive. |

Regioselective Halogenation Techniques for Bromine and Chlorine Incorporation

The primary challenge in synthesizing the target compound is achieving the correct 1,2,3,4-substitution pattern. The regioselectivity of electrophilic aromatic halogenation is governed by the electronic and steric effects of the substituents already present on the aromatic ring. libretexts.org

Starting with 2,3-dichlorobenzoic acid, the goal is to introduce a bromine atom at the C-4 position. The directing effects of the existing substituents must be considered:

Carboxylic Acid (-COOH): A deactivating, meta-directing group. It will direct incoming electrophiles to the C-5 position.

Chlorine (-Cl): Deactivating, but ortho, para-directing groups. libretexts.org The chlorine at C-2 directs to C-6 (ortho) and C-4 (para). The chlorine at C-3 directs to C-5 (ortho) and C-1 (para, occupied).

| Substituent | Position | Electronic Effect | Directed Position(s) for Electrophilic Attack |

|---|---|---|---|

| -COOH | 1 | Deactivating | 5 (meta) |

| -Cl | 2 | Deactivating | 4 (para), 6 (ortho) |

| -Cl | 3 | Deactivating | 5 (ortho) |

Electrophilic and Nucleophilic Aromatic Substitution Pathways in Synthesis

Electrophilic Aromatic Substitution (EAS): The introduction of bromine onto the dichlorobenzoic acid ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. wikipedia.org These reactions proceed via a two-step mechanism. masterorganicchemistry.com

Generation and Attack of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) activates the halogen (Br₂) to generate a highly electrophilic species, which is attacked by the π-electron system of the benzene (B151609) ring. libretexts.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Restoration of Aromaticity: A weak base, often the complexed catalyst (e.g., FeBr₄⁻), removes the proton from the carbon atom bearing the new substituent. This regenerates the aromatic ring and the catalyst. libretexts.org

The presence of three deactivating groups (two chloro, one carboxyl) on the ring makes the electrophilic substitution significantly slower than for benzene itself. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): While EAS is central to the halogenation step, Nucleophilic Aromatic Substitution (SNAr) is another fundamental reaction of aromatic compounds. wikipedia.org SNAr reactions involve the displacement of a leaving group (like a halide) by a nucleophile. This pathway requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org While not the primary route for synthesizing this compound, understanding SNAr is important as it could be a viable strategy for synthesizing highly functionalized precursors under specific circumstances.

Directed Ortho Metalation (DoM) Approaches to Polysubstitution

Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium. uwindsor.ca The resulting aryllithium intermediate is then trapped by an electrophile. wikipedia.org

DMGs are functional groups containing a heteroatom that can coordinate to the lithium atom of the base, delivering it to the adjacent ortho position for deprotonation. wikipedia.orgorganic-chemistry.org Many functional groups, including amides, carbamates, and even the carboxylate group itself, can act as DMGs. organic-chemistry.org

A potential DoM strategy for synthesizing a precursor to the target molecule could start with 3,4-dichlorobenzoic acid.

Protection of the carboxylic acid, for example as an amide, which is a strong DMG.

Directed ortho metalation at the C-2 position, guided by the amide group.

Quenching the resulting aryllithium species with a suitable brominating electrophile (e.g., 1,2-dibromotetrafluoroethane).

Deprotection and subsequent esterification would lead to the desired product framework. This advanced approach offers high regiocontrol that can be difficult to achieve with classical EAS methods. numberanalytics.comstrath.ac.uk

Catalytic Systems and Their Role in this compound Synthesis

Catalysts are indispensable for achieving efficient and selective synthesis of this compound. Different catalysts are employed for the key transformations.

Esterification: Acid catalysis is fundamental to the Fischer-Speier esterification. Protic acids like sulfuric acid or anhydrous hydrogen chloride are commonly used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. libretexts.org

Halogenation: The electrophilic bromination of the deactivated aromatic ring requires a Lewis acid catalyst. Typical catalysts include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orglibretexts.org These catalysts function by coordinating to one of the bromine atoms in Br₂, polarizing the Br-Br bond and creating a "Br⁺" equivalent that is a much stronger electrophile, capable of attacking the electron-poor aromatic ring. libretexts.orgorganicchemistrytutor.com Heterogeneous catalysts, such as iron oxide supported on complex oxides like zeolites, have also been developed for aromatic halogenations, offering potential advantages in terms of reusability and simplified workup. google.com

| Synthetic Step | Catalyst Type | Examples | Role of Catalyst |

|---|---|---|---|

| Esterification (Fischer) | Brønsted Acid | H₂SO₄, HCl | Activates the carbonyl group for nucleophilic attack by methanol. libretexts.org |

| Esterification (Steglich) | Nucleophilic Catalyst | DMAP | Activates the DCC-carboxylic acid adduct for attack by the alcohol. commonorganicchemistry.com |

| Aromatic Bromination | Lewis Acid | FeBr₃, AlCl₃ | Polarizes the Br-Br bond to generate a strong electrophile (Br⁺). wikipedia.orglibretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic C-X Bond Formation/Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing or modifying precursors to this compound, these reactions are invaluable for their ability to selectively functionalize the aromatic ring. The Suzuki-Miyaura coupling, in particular, is a prominent method for creating C-C bonds by reacting an organoboron compound with an organohalide.

Research into the synthesis of related bromo-substituted aromatic compounds demonstrates the utility of this approach. For instance, various (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized in moderate to good yields via Suzuki cross-coupling. nih.govmdpi.com In these syntheses, the bromo group on an aryl moiety is preferentially and regioselectively substituted, highlighting the catalyst's ability to differentiate between halogen-substituted positions. nih.gov A patent for preparing 4-bromoacetyl-2-methyl benzoic acid methyl ester also outlines a key step involving a palladium-catalyzed reaction between a methyl 4-bromo-2-methylbenzoate intermediate and potassium vinylfluoroborate. google.com This reaction proceeds with high efficiency, demonstrating the industrial applicability of palladium catalysis for modifying bromo-benzoate structures. google.com

The general conditions for such reactions typically involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a suitable ligand (e.g., phosphines), and a base. rsc.orgnih.gov The choice of catalyst, ligand, solvent, and base is critical for optimizing the reaction yield and turnover number.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromoarenes The following table is illustrative of typical conditions found in the literature for related compounds and is not a direct synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 31-46% | mdpi.com |

| 1,4-dibromobenzene | Phenylboronic acid | trans-Bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride | NaOH | Toluene/H₂O | >95% | nih.gov |

Copper-Mediated Reactions

Copper-mediated reactions offer a classical yet effective alternative or complement to palladium-catalyzed processes, particularly for forming C-Br bonds. The Sandmeyer reaction is a well-established method for introducing a bromine atom onto an aromatic ring. This reaction involves the diazotization of an aromatic amine, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst.

A synthesis for the related compound, methyl 4-bromo-3,5-dichlorobenzoate, utilizes this principle. Methyl 4-amino-3,5-dichlorobenzoate is treated with sodium nitrite (B80452) in hydrobromic acid to form the diazonium salt. chemicalbook.com Subsequent treatment with cuprous bromide at reflux temperature yields the desired product. chemicalbook.com This highlights a reliable pathway for introducing the bromine atom at a specific position, which would be a critical step in a potential synthesis of this compound starting from an amino-dichlorobenzoate precursor.

Copper catalysts are also employed in Ullmann-type condensation reactions, which can be used to form C-O or C-N bonds on a halogenated aromatic core. For example, the synthesis of o-nitrodiphenylether can be achieved by the condensation of o-chloronitrobenzene and a potassium phenoxide in the presence of copper or cuprous chloride. crdeepjournal.org Although this specific example forms a C-O bond, the principle is applicable to the modification of halogenated benzoates.

Phase-Transfer Catalysis in Synthetic Schemes

Phase-Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. crdeepjournal.org This methodology can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions.

In the context of synthesizing complex esters, PTC is particularly useful. The synthesis of methyl-4-bromo-4,4-dinitrobutanoate via a Michael addition reaction provides a relevant example. rmit.edu.vn In this process, tetrabutyl ammonium bromide (TBAB) acts as the phase-transfer catalyst, facilitating the reaction between bromodinitromethane (B13779090) and methacrylate (B99206) to achieve a 54% yield under optimized conditions. rmit.edu.vn The efficiency of PTC is often dependent on factors such as the choice of catalyst, reaction temperature, and the molar ratio of reactants. rmit.edu.vn

PTC is also widely applied in alkylation reactions and can be used in the esterification of carboxylic acids or the modification of other functional groups on the benzene ring, making it a highly versatile tool in a multistep synthesis of this compound. crdeepjournal.org

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanisms of formation is crucial for optimizing synthetic protocols and controlling product distribution. This involves studying the reaction's speed and the energetic landscape of the transformation.

Elucidation of Reaction Kinetics and Rate-Determining Steps

The formation of this compound would typically involve an esterification step of the corresponding 4-bromo-2,3-dichlorobenzoic acid. The kinetics of such esterification reactions, often catalyzed by acid, are well-understood. For similar systems, such as the synthesis of Methyl 4-bromo-3-chlorobenzoate, the reaction involves suspending the carboxylic acid in methanol with a catalyst like chlorotrimethylsilane. chemicalbook.com The reaction rate is dependent on the concentration of the acid, the alcohol, and the catalyst, as well as the temperature.

In more complex synthetic pathways, such as a palladium-catalyzed cross-coupling step, the kinetics are governed by the catalytic cycle. A plausible cycle for a Suzuki-type reaction involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions, but it is often either the oxidative addition or the transmetalation. Studies on related systems show that reaction rates are significantly influenced by the nature of the reactants and the presence of various additives. researchgate.net

Transition State Analysis and Reaction Energetics

DFT studies on compounds like 2-bromo-4-methylbenzonitrile (B184184) and 4-bromo-3-(methoxymethoxy) benzoic acid are used to analyze molecular stability, electronic properties, and reactivity. researchgate.netresearchgate.net These analyses involve calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net

Table 2: Computed Quantum Chemical Properties for a Related Halogenated Benzoic Acid Derivative Data from a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid, illustrating typical parameters used in transition state and reactivity analysis. researchgate.net

| Parameter | Value (Gas Phase) | Value (Solvent Phase - Water) |

|---|---|---|

| HOMO Energy | -6.99 eV | -6.90 eV |

| LUMO Energy | -1.74 eV | -1.82 eV |

| Energy Gap (ΔE) | 5.25 eV | 5.08 eV |

| Dipole Moment | 2.06 Debye | 3.26 Debye |

The analysis of reaction energetics for a palladium-catalyzed synthesis would involve mapping the energy profile of the entire catalytic cycle. organic-chemistry.org This includes the energy of intermediates such as the arylpalladium complex and the transition states connecting each step. organic-chemistry.org Such studies help to explain the observed regioselectivity and efficiency of the catalyst, providing a rational basis for designing improved synthetic methods. nih.govmdpi.com

Chemical Reactivity and Derivatization Studies of Methyl 4 Bromo 2,3 Dichlorobenzoate

Functional Group Transformations of the Ester Moiety

The methyl ester group in Methyl 4-bromo-2,3-dichlorobenzoate can undergo several fundamental organic reactions, including hydrolysis, transesterification, and reduction. These transformations provide routes to other important chemical intermediates such as carboxylic acids, different esters, and alcohols.

Hydrolysis to 4-bromo-2,3-dichlorobenzoic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-bromo-2,3-dichlorobenzoic acid, is a standard transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically more common and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. oieau.frpsu.edu The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The reaction is usually heated to ensure completion. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product. chemspider.com

Studies on various substituted methyl benzoates have shown that the reaction rate is dependent on factors like pH and the nature of the substituents on the aromatic ring. oieau.frresearchgate.net For this compound, the presence of three electron-withdrawing halogen atoms would render the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by the hydroxide ion.

Table 1: Representative Conditions for Hydrolysis

| Reactant | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| This compound | 1. NaOH (aq), MeOH/H₂O, Reflux2. HCl (aq) | 4-bromo-2,3-dichlorobenzoic Acid | High |

Transesterification Reactions

Transesterification is a process that converts one ester into another by exchanging the alcohol portion. This reaction is typically performed by reacting the starting ester with a large excess of a different alcohol under either acidic or basic catalysis. ucla.edumasterorganicchemistry.com

For this compound, an acid-catalyzed transesterification, for instance with ethanol (B145695) and a catalytic amount of sulfuric acid, would lead to the formation of Ethyl 4-bromo-2,3-dichlorobenzoate and methanol (B129727). ucla.edu The reaction is an equilibrium process, and using the target alcohol as the solvent helps to drive the reaction to completion, following Le Chatelier's principle.

Alternatively, base-catalyzed transesterification can be carried out using an alkoxide, such as sodium ethoxide in ethanol. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester carbonyl and displacing the methoxide (B1231860) group.

Table 2: General Transesterification Reactions

| Reaction Type | Reagents & Conditions | Example Product |

|---|---|---|

| Acid-Catalyzed | Ethanol (excess), H₂SO₄ (cat.), Heat | Ethyl 4-bromo-2,3-dichlorobenzoate |

| Base-Catalyzed | Sodium Ethoxide, Ethanol, Heat | Ethyl 4-bromo-2,3-dichlorobenzoate |

Note: This table outlines general methodologies for transesterification. wikipedia.org

Reductive Transformations to Corresponding Alcohol or Aldehyde

The ester functionality of this compound can be reduced to yield the corresponding primary alcohol, (4-bromo-2,3-dichlorophenyl)methanol, or, under specific conditions, the aldehyde, 4-bromo-2,3-dichlorobenzaldehyde.

The reduction to the primary alcohol is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. doubtnut.comyoutube.comdoubtnut.com Milder reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters. doubtnut.com Catalytic hydrogenation using copper-based catalysts can also be employed for the conversion of methyl benzoate (B1203000) to benzyl (B1604629) alcohol, representing an alternative pathway. researchgate.net

Selective reduction to the aldehyde is more challenging and requires the use of sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) at -78 °C is a common reagent for this partial reduction. The reaction proceeds via a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.

Table 3: Reductive Transformation Pathways

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| (4-bromo-2,3-dichlorophenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to RT |

| 4-bromo-2,3-dichlorobenzaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂, -78 °C |

Note: The conditions are based on established methods for the reduction of aromatic esters. mdpi.com

Reactivity of Aromatic Halogen Substituents in this compound

The presence of three halogen atoms on the aromatic ring opens up extensive possibilities for derivatization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The differing reactivity of the bromine versus the chlorine atoms allows for selective functionalization.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated substrates like this compound, the site of the reaction is governed by the relative reactivity of the carbon-halogen bonds. The established reactivity trend for oxidative addition to a palladium(0) center is C–I > C–OTf > C–Br > C–Cl. nih.gov Consequently, the C-Br bond in this compound is expected to react selectively over the two C-Cl bonds. polyu.edu.hkresearchgate.net

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or its ester. It is anticipated that this compound would selectively react at the C-4 (bromo) position with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form 4-aryl-2,3-dichlorobenzoate derivatives. researchgate.netresearchgate.net

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org Selective coupling at the C-Br position would yield methyl 4-alkenyl-2,3-dichlorobenzoates. The reaction is typically carried out with a palladium catalyst, a phosphine (B1218219) ligand, and a base like triethylamine. nih.gov

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org For this compound, Sonogashira coupling is expected to proceed preferentially at the C-Br bond, affording methyl 4-(alkynyl)-2,3-dichlorobenzoate derivatives. This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net

Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The selective amination at the C-4 position of this compound would produce methyl 4-amino-2,3-dichlorobenzoates. The catalytic system consists of a palladium precursor, a suitable phosphine ligand, and a base. nih.govnumberanalytics.com

Table 4: Predicted Regioselective Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Reagents & Conditions | Predicted Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N), Solvent (e.g., DMF) | |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene) |

Note: The table illustrates the expected products based on the higher reactivity of the C-Br bond in palladium-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halogen on an aromatic ring with a nucleophile. This reaction is typically feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In this compound, the ester group (-COOCH₃) and the chlorine atoms are all electron-withdrawing. The reactivity of the different halogen positions towards SNAr is determined by a combination of factors:

Activation : The chlorine atom at the C-2 position is ortho to the strongly activating ester group. The chlorine at C-3 is meta and thus less activated. The bromine at C-4 is para to the ester-bearing carbon but not in a position to directly stabilize a negative charge resulting from nucleophilic attack at another halogenated site via resonance.

Leaving Group Ability : In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. The bond polarity (C-F > C-Cl > C-Br) can influence the electrophilicity of the carbon atom. The leaving group ability (I > Br > Cl > F) is relevant in the second, faster step of the mechanism. However, for activated systems, the reactivity order is often found to be F > Cl > Br > I, because the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon highly susceptible to nucleophilic attack. youtube.com

Considering these factors, the C-2 position is the most likely site for nucleophilic attack due to the powerful activation by the ortho-ester group. Therefore, reaction with a strong nucleophile (e.g., sodium methoxide, an amine) would be expected to selectively displace the C-2 chlorine atom to yield a 2-substituted-4-bromo-3-chlorobenzoate derivative. numberanalytics.comd-nb.info

Table 5: Predicted Regioselectivity in SNAr Reaction

| Nucleophile (Nu⁻) | Most Probable Site of Substitution | Predicted Product | Rationale |

|---|---|---|---|

| RO⁻, R₂NH, RS⁻ | C-2 (Chloro) | Strong activation by the ortho -COOCH₃ group. |

Note: This prediction is based on the established principles of nucleophilic aromatic substitution on activated aryl halides. libretexts.orgresearchgate.net

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful organometallic reaction used to convert an organic halide into an organometallic compound, which can then be treated with various electrophiles. wikipedia.org For aryl halides, the rate of exchange is typically fastest for iodine, followed by bromine and then chlorine, meaning the bromine atom at the C-4 position of this compound is the primary site for this transformation. wikipedia.org

The reaction is commonly performed at low temperatures using an organolithium reagent, such as n-butyllithium (n-BuLi), to prevent unwanted side reactions. tcnj.edu The treatment of this compound with n-BuLi is expected to selectively replace the bromine atom with lithium, generating the highly reactive aryllithium intermediate, Methyl 2,3-dichloro-4-lithiobenzoate. This intermediate is a potent nucleophile and can be used in a variety of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. ias.ac.in

Alternatively, Grignard reagents can be formed. This can be achieved either by direct reaction with magnesium metal or, more commonly for functionalized arenes, through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). wikipedia.org A combination of i-PrMgCl and n-BuLi has also been shown to be effective for performing bromine-metal exchanges on arenes under non-cryogenic conditions. nih.govmdpi.com

The generated organometallic intermediate serves as a synthetically valuable precursor to a range of derivatives, as outlined in the following table.

| Reactant | Reagent(s) | Key Intermediate | Electrophile (E+) | Final Product Type |

|---|---|---|---|---|

| This compound | n-Butyllithium (n-BuLi) | Methyl 2,3-dichloro-4-lithiobenzoate | H₂O | Methyl 2,3-dichlorobenzoate |

| This compound | n-Butyllithium (n-BuLi) | Methyl 2,3-dichloro-4-lithiobenzoate | CO₂ then H₃O⁺ | 2,3-Dichloro-4-(methoxycarbonyl)benzoic acid |

| This compound | n-Butyllithium (n-BuLi) | Methyl 2,3-dichloro-4-lithiobenzoate | R-CHO (Aldehyde) | Methyl 2,3-dichloro-4-(hydroxy(R)methyl)benzoate |

| This compound | Mg, THF | (2,3-Dichloro-4-(methoxycarbonyl)phenyl)magnesium bromide | D₂O | Methyl 4-deuterio-2,3-dichlorobenzoate |

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring. youtube.com In the case of this compound, the ring is substituted with four electron-withdrawing groups (EWGs): a methyl ester and three halogens. This high degree of electron withdrawal renders the aromatic ring significantly deactivated towards electrophilic attack, meaning that harsh reaction conditions would likely be required to induce substitution. libretexts.org

Despite their deactivating nature due to a strong inductive effect, halogens are ortho, para-directors because of their ability to donate lone-pair electron density through resonance. The methyl ester group is a strong deactivating group and acts as a meta-director. The regioselectivity of an EAS reaction on this molecule will be determined by the cumulative directing effects of these substituents on the two available positions: C-5 and C-6.

The directing effects can be summarized as follows:

-COOCH₃ group (at C-1): Directs incoming electrophiles to the meta positions (C-3 and C-5). Since C-3 is occupied, it directs towards C-5.

-Cl group (at C-2): Directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. As C-3 is occupied, this group directs towards C-5.

-Cl group (at C-3): Directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions. With C-2 and C-4 occupied, this group directs towards C-6.

-Br group (at C-4): Directs incoming electrophiles to the ortho (C-3, C-5) and para (C-1) positions. As C-1 and C-3 are occupied, this group directs towards C-5.

A qualitative analysis of these directing influences points overwhelmingly towards a single regiochemical outcome.

| Substituent | Position | Directing Effect | Favored Position(s) for Substitution |

|---|---|---|---|

| -COOCH₃ | C-1 | Meta-directing | C-5 |

| -Cl | C-2 | Ortho, Para-directing | C-5 |

| -Cl | C-3 | Ortho, Para-directing | C-6 |

| -Br | C-4 | Ortho, Para-directing | C-5 |

Based on this analysis, three of the four substituents (the ester at C-1, chlorine at C-2, and bromine at C-4) direct an incoming electrophile to the C-5 position. Only the chlorine at C-3 directs to the C-6 position. Therefore, any successful EAS reaction, such as nitration or further halogenation, is strongly predicted to yield the C-5 substituted product. Computational methods like the RegioSQM model confirm that analyzing the stability of intermediates is key to predicting such outcomes. core.ac.uknih.gov

Radical Reactions Involving this compound

Radical reactions, often initiated by light or heat, provide an alternative pathway for the functionalization of organic compounds. lumenlearning.com For aromatic systems, the most common radical reaction is substitution at a benzylic position (an alkyl carbon directly attached to the ring). This compound lacks an alkyl side chain, precluding this type of transformation.

Therefore, radical reactions would have to involve either addition to the aromatic ring or substitution at one of the C-H bonds (at C-5 or C-6). Radical addition to the π-system is possible but is generally less favorable than for alkenes as it requires overcoming the aromatic stabilization energy. ucr.edu

Radical substitution at an aromatic C-H bond is also a challenging transformation. It typically requires high temperatures and may suffer from a lack of selectivity. The reaction would proceed via initiation to form a radical (e.g., a halogen atom from a source like Br₂), which then abstracts a hydrogen atom from the aromatic ring to form an aryl radical. This aryl radical would then react with another molecule of the radical source to complete the substitution.

The stability of the intermediate aryl radical would influence the regioselectivity, but given the electronic nature of the substrate, such reactions are not expected to be clean or high-yielding.

| Reaction Type | Initiator/Reagent | Potential Reaction Site(s) | Expected Outcome/Notes |

|---|---|---|---|

| Radical Halogenation | Br₂ / UV light or heat | C5-H, C6-H | Substitution of H with Br. Likely requires harsh conditions and may result in a mixture of products. Not a synthetically preferred method. |

| Radical Addition | HBr / Peroxides | Aromatic π-system | Addition across a "double bond" of the ring, leading to loss of aromaticity. Highly unfavorable compared to electrophilic or metal-exchange pathways. |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Bromo 2,3 Dichlorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Methyl 4-bromo-2,3-dichlorobenzoate, with its distinct aromatic and methyl protons and carbons, NMR provides invaluable information about the chemical environment, connectivity, and spatial arrangement of its atoms.

Multi-Dimensional NMR Techniques for Detailed Connectivity and Conformational Analysis

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional NMR techniques are required for a complete structural assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. In this compound, COSY would reveal the coupling between the two adjacent aromatic protons. youtube.comsdsu.edu The expected cross-peak between the H-5 and H-6 protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It allows for the unambiguous assignment of each proton to its attached carbon. For instance, the methyl protons would show a correlation to the methoxy (B1213986) carbon, and the aromatic protons would correlate to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include the methyl protons to the carbonyl carbon and the aromatic protons to neighboring carbons, including the quaternary carbons bearing the halogen and ester groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a relatively rigid molecule like this compound, NOESY can help to confirm the substitution pattern and analyze the preferred conformation of the ester group relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| -OCH₃ | 3.9 - 4.0 | 52 - 54 | C=O | H-2 |

| H-5 | 7.6 - 7.8 | 130 - 132 | C-4, C-6, C-1 | H-6 |

| H-6 | 7.4 - 7.6 | 128 - 130 | C-1, C-5, C-4 | H-5 |

| C-1 | - | 132 - 134 | - | - |

| C-2 | - | 133 - 135 | - | - |

| C-3 | - | 130 - 132 | - | - |

| C-4 | - | 125 - 127 | - | - |

| C=O | - | 164 - 166 | - | - |

Note: Predicted chemical shifts are based on data from structurally related compounds such as 2,3-dichlorobenzoic acid, bromochlorobenzenes, and other substituted methyl benzoates. Actual values may vary. chemicalbook.comchemicalbook.combmrb.ionih.govlibretexts.org

Solid-State NMR for Polymorphic and Crystalline Forms

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of molecules in their crystalline state. nih.govwiley.com For this compound, ssNMR can provide information on:

Polymorphism: Different crystalline forms of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Crystallographic Site Inequivalence: If the asymmetric unit of the crystal contains more than one molecule, ssNMR can resolve the signals from the crystallographically inequivalent molecules.

Tensor Information: Unlike solution NMR which provides isotropic chemical shifts, ssNMR can determine the principal components of the chemical shift tensor, offering a more detailed picture of the local electronic environment. acs.org The quadrupolar nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) in the molecule would give rise to very broad signals in ssNMR, and their study would require specialized techniques. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wiley.commanchester.ac.uknih.govijcmas.comnih.govmdpi.com A successful crystallographic analysis of this compound would yield:

Definitive Molecular Structure: The exact bond lengths, bond angles, and torsion angles of the molecule, confirming the connectivity and conformation in the solid state.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing how they pack together to form the solid.

Intermolecular Interactions: Detailed information on non-covalent interactions such as halogen bonding (C-Br···O, C-Cl···O), π-π stacking, and other van der Waals forces that stabilize the crystal structure. acs.orgacs.orgnih.govrsc.orgnih.gov The presence of multiple halogen atoms suggests that halogen bonding could play a significant role in the crystal packing.

Table 2: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Key Intermolecular Interactions | Halogen bonding, π-π stacking |

Note: These parameters are predictions based on the crystal structures of similar compounds like substituted benzoic acids and halogenated benzenes. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and provide a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the ester group, C-O stretching vibrations, C-H stretching and bending of the methyl and aromatic groups, and vibrations associated with the carbon-halogen bonds. researchgate.netspectroscopyonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the C-Br and C-Cl stretching modes are often strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman |

| C-H stretch (methyl) | 2990 - 2850 | IR, Raman |

| C=O stretch (ester) | 1730 - 1715 | IR, Raman |

| C-C stretch (aromatic) | 1600 - 1450 | IR, Raman |

| C-O stretch | 1300 - 1100 | IR |

| C-Cl stretch | 800 - 600 | IR, Raman |

| C-Br stretch | 600 - 500 | IR, Raman |

Note: These are typical ranges and the exact positions will be influenced by the specific electronic and steric environment in the molecule. srce.hr

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Complex Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Exact Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula (C₈H₅BrCl₂O₂).

Fragmentation Analysis: Under electron ionization (EI), the molecule will fragment in a characteristic manner. The analysis of these fragments provides valuable structural information. Expected fragmentation pathways for this compound would include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and halogen atoms. The isotopic pattern due to the presence of bromine and chlorine will be a key feature in identifying the fragments. researchgate.netnih.govresearchgate.netacs.orgnsf.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - OCH₃]⁺ | Loss of methoxy radical |

| [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| [M - Br]⁺ | Loss of bromine radical |

| [M - Cl]⁺ | Loss of chlorine radical |

Note: The relative abundances of these fragments will depend on their stability.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbital Energy Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions of the benzene (B151609) ring. researchgate.netacs.orgcdnsciencepub.comacs.org

The position and intensity of the absorption maxima are influenced by the substituents on the aromatic ring. The halogen atoms and the methyl ester group will cause shifts in the absorption bands compared to unsubstituted benzene. The spectrum can be used to estimate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~210 - 230 |

| π → π* | ~270 - 290 |

Note: The exact wavelengths and molar absorptivities will depend on the solvent used.

Computational and Theoretical Investigations of Methyl 4 Bromo 2,3 Dichlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Detailed quantum chemical calculations specifically for Methyl 4-bromo-2,3-dichlorobenzoate are not extensively available in the public domain scientific literature. Computational studies on structurally similar compounds, such as other halogenated methyl benzoates, have utilized various theoretical methods to investigate their electronic properties and reactivity. These studies often employ Density Functional Theory (DFT) and ab initio methods to provide insights into molecular characteristics. For this compound, analogous computational approaches would be necessary to elucidate its specific electronic structure and predict its reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry, Vibrational Frequencies, and Frontier Molecular Orbitals (HOMO-LUMO)

While specific DFT studies on this compound are not readily found, research on related molecules like 1-bromo-2,3-dichlorobenzene provides a framework for potential investigations. A typical DFT study would involve geometry optimization to determine the most stable conformation of the molecule. Subsequent frequency calculations would yield the vibrational modes, which can be correlated with experimental infrared and Raman spectra for structural confirmation.

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. For this compound, the HOMO would likely be distributed over the benzene (B151609) ring and the bromine and chlorine substituents, while the LUMO would be centered on the electron-withdrawing ester group and the aromatic ring.

A hypothetical table of DFT-calculated parameters for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 3.0 Debye | Indicates overall polarity of the molecule |

Ab Initio Methods for Thermochemical Properties and Reaction Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, could be employed to determine the thermochemical properties of this compound. These calculations can provide accurate values for enthalpy of formation, entropy, and heat capacity. Such data is vital for understanding the compound's stability and for predicting the thermodynamics of reactions in which it participates. Furthermore, ab initio methods are instrumental in calculating reaction energetics, including activation energies and reaction enthalpies, for processes such as nucleophilic substitution or reduction, which are common for halogenated aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carbonyl group in the ester function, making them sites for electrophilic interaction. The regions around the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. The halogen atoms, due to their electronegativity and the "sigma-hole" phenomenon, could present regions of both positive and negative potential, influencing their interactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution-Phase Behavior

Specific Molecular Dynamics (MD) simulations for this compound are not documented in available literature. However, MD simulations would be a powerful technique to explore its conformational landscape, particularly the rotation around the C-C bond connecting the ester group to the benzene ring. In the solution phase, MD simulations could provide insights into the solvation of the molecule and its interactions with different solvents. This understanding is crucial for predicting its behavior in various chemical environments and for designing reaction conditions.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Chemical Reactivity Prediction (excluding biological activity)

There are no specific QSAR or QSPR studies focused on the chemical reactivity of this compound found in the reviewed literature. Such studies would involve correlating its structural or quantum-chemical descriptors with its experimentally determined chemical reactivity. For instance, a QSPR model could be developed to predict the rate constants of its reaction with a specific nucleophile based on descriptors like the HOMO-LUMO gap, partial atomic charges, or steric parameters. These models are valuable for predicting the reactivity of new, related compounds without the need for extensive experimental work.

Prediction and Modeling of Reaction Mechanisms and Transition States using Computational Tools

Computational tools, particularly DFT, are extensively used to predict and model reaction mechanisms. For this compound, these tools could be applied to investigate mechanisms of reactions such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step. For example, a computational study could elucidate whether a nucleophilic attack is more favorable at the carbon bearing the bromine or one of the chlorine atoms, and how the electronic effects of the other substituents influence the regioselectivity of the reaction.

Role of Methyl 4 Bromo 2,3 Dichlorobenzoate in Advanced Organic Synthesis and Materials Science

Methyl 4-bromo-2,3-dichlorobenzoate as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of bromo, chloro, and methyl ester functional groups on the benzene (B151609) ring makes this compound a versatile intermediate in advanced organic synthesis. Each of these groups can be selectively targeted to build molecular complexity, allowing for the construction of elaborate chemical architectures.

Analogous compounds, such as other halogenated benzoic acid esters, are widely used as building blocks for pharmaceuticals and agrochemicals. For instance, methyl 4-bromobenzoate (B14158574) is a precursor in the synthesis of antifolate agents like 5-substituted furo[2,3-d]pyrimidines and 6-substituted pyrrolo[2,3-d]pyrimidines. The bromine atom on these types of intermediates is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions.

Similarly, the related compound 4-bromo-2-methylbenzoic acid is a starting material for a variety of complex structures. chemicalbook.com It can be transformed into isoindolinone and N-propyl-8-chloro-6-substituted isoquinolone derivatives. chemicalbook.com These syntheses take advantage of the different reactivities of the functional groups present on the aromatic ring. chemicalbook.com For example, the synthesis of phenoxybenzoylphenyl acetic acids utilizes both a Friedel-Crafts acylation and a cross-coupling reaction at different positions of the starting material. chemicalbook.com

The reactivity of the halogen atoms on the benzene ring of compounds like this compound allows for participation in well-established reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of substituents, leading to the generation of diverse molecular libraries for screening in drug discovery and materials science. The ester group can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.

Utilization in the Development of Specialty Chemicals

This compound and its isomers serve as important precursors in the creation of specialty chemicals, particularly those with applications in materials science. The combination of halogens and the ester group on the aromatic ring allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

A notable example is the synthesis of a novel bromine-functionalized ortho-fluoroazobenzene photoswitch, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000). nsf.gov In this synthesis, a related compound, methyl 3-amino-4-bromobenzoate, is reacted with 1,3-difluoro-2-nitrosobenzene. nsf.gov This results in a photoactive molecule that can switch between its cis and trans isomers upon exposure to light. nsf.gov Such photoswitches are of interest for the development of light-responsive materials. nsf.gov

The presence of multiple halogen atoms is also crucial in the design of molecules for applications in areas like liquid crystals and organic electronics. These atoms can influence the packing of molecules in the solid state and their electronic properties, which are key factors in the performance of these materials.

Potential Applications in Polymer Chemistry and Supramolecular Materials

The structure of this compound makes it a promising candidate for use as a monomer or a linker in the construction of polymers and supramolecular assemblies.

In polymer chemistry, related di- and tri-functional monomers are used to create polymers with specific properties. For instance, 4-bromo-2-methylbenzoic acid has been used as a starting material for mesogen-jacketed liquid crystalline polymers. chemicalbook.com The rigid aromatic core and the reactive halogen sites of this compound could similarly be exploited in polymerization reactions to produce materials with high thermal stability and specific liquid crystalline phases.

In the realm of supramolecular chemistry, the bromine and chlorine atoms on this compound can participate in halogen bonding. wikipedia.orgnih.gov Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. wikipedia.orgnih.gov The strength of this interaction follows the trend I > Br > Cl > F. wikipedia.org By acting as a halogen bond donor, this compound can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. nih.gov This has potential applications in crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. nih.gov For example, the crystal packing of a related compound, methyl 4-bromobenzoate, is characterized by a short Br⋯O interaction of 3.047 (3) Å. researchgate.net

The ability of this compound to form such ordered assemblies makes it a valuable building block, or "tecton," for creating functional supramolecular materials. These materials could find use in areas such as gas storage, separation, and catalysis.

Green Chemistry Principles Applied to the Synthesis and Transformations of this compound

The synthesis and subsequent reactions of this compound can be evaluated and improved based on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.

A common method for synthesizing methyl benzoates is the Fischer esterification of the corresponding benzoic acid with methanol (B129727), often using a strong acid catalyst like sulfuric acid. However, these traditional catalysts are often corrosive, difficult to recover, and can generate significant waste. wjpmr.com A greener alternative is the use of solid acid catalysts, such as a zirconium/titanium solid acid catalyst, which can be easily separated from the reaction mixture and reused. wjpmr.com Another approach involves using milder reagents, such as 1,3-dichloro-5,5-dimethylhydantoin, for the esterification process. chemicalbook.com

The atom economy of a reaction, which measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product, is another key green chemistry metric. Reactions with high atom economy generate less waste. For instance, certain syntheses of benzilic acid using a green chemistry approach have shown a higher percentage yield compared to conventional methods. wjpmr.com

Electrochemical methods also offer a green alternative for the transformation of benzoic acid esters. rsc.org For example, the electrochemical reduction of benzoic acid esters can be carried out using water as a hydrogen source in an undivided cell, which is a more environmentally benign approach compared to using traditional reducing agents. rsc.org Furthermore, the development of bio-based production pathways, such as using engineered microorganisms to produce benzoic acid from renewable resources like glucose, represents a long-term sustainable approach to producing the precursors for these types of compounds.

By applying these green chemistry principles, the synthesis and utilization of this compound can be made more efficient, safer, and more environmentally friendly.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Bromo 2,3 Dichlorobenzoate in Complex Matrices

Chromatographic Method Development and Validation

Chromatographic techniques are paramount for the separation and analysis of individual components from a mixture. For Methyl 4-bromo-2,3-dichlorobenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the methods of choice, each offering distinct advantages.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The development of an HPLC method for this compound would involve a systematic approach to optimize separation and detection.

Method Development Strategy:

A reversed-phase HPLC method would likely be the most suitable approach. The stationary phase would typically be a C18 or C8 column, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous component (like water with a buffer such as phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient or isocratic elution would be optimized to achieve a good peak shape and resolution from other potential impurities.

Advanced Detection Systems:

Diode Array Detector (DAD) and UV-Vis Detector: this compound, containing a benzene (B151609) ring, is expected to absorb UV light. A UV-Vis or DAD detector would be used for quantification. The DAD has the advantage of acquiring the entire UV spectrum for the peak, which aids in peak identification and purity assessment. The wavelength of maximum absorbance (λmax) would be determined by scanning a standard solution of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective detection, especially in complex matrices, coupling HPLC with a tandem mass spectrometer (LC-MS/MS) would be the gold standard. This technique provides structural information and allows for quantification at very low levels. The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode for enhanced specificity.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B2-15 min: 30-90% B15-17 min: 90% B17-18 min: 90-30% B18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 254 nm or MS/MS |

Given its methyl ester form, this compound is expected to have sufficient volatility and thermal stability for Gas Chromatography (GC) analysis. GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.

Method Optimization:

The GC method would be optimized by selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase like 5% phenyl-methylpolysiloxane. The oven temperature program would be developed to ensure good separation from any related substances or matrix components.

Derivatization Strategies:

For a methyl ester like this compound, derivatization is generally not necessary as it is already volatile. However, if the analysis were to target the corresponding carboxylic acid (4-bromo-2,3-dichlorobenzoic acid), derivatization would be essential to increase its volatility. In such a case, esterification (e.g., with methanol (B129727) and an acid catalyst) or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would be employed.

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Spectroscopic Techniques for Trace Analysis

Beyond chromatography, other spectroscopic techniques can be valuable for the analysis of this compound, particularly for quantification in less complex matrices or for providing complementary information.

Advanced UV-Vis Spectrophotometry: A simple and rapid quantification of the pure compound or in simple mixtures can be achieved using UV-Vis spectrophotometry. A calibration curve would be constructed by measuring the absorbance of standard solutions of known concentrations at the predetermined λmax.

Fluorescence Spectroscopy: The native fluorescence of this compound is expected to be weak due to the presence of heavy atoms (bromine and chlorine), which can quench fluorescence. Therefore, this technique may not be the most sensitive for trace analysis unless a fluorescent derivatizing agent is used.

Chemiluminescence: This technique is generally applied to compounds that can participate in a chemiluminescent reaction. It is unlikely that this compound would be directly analyzable by this method without significant modification or coupling to a chemiluminescent system.

Electrochemical Detection Methods and Sensors

Electrochemical methods can offer high sensitivity and portability for the detection of electroactive compounds. The viability of these methods for this compound would depend on its ability to be oxidized or reduced at an electrode surface. The halogen and carbonyl groups may provide electroactive sites. Techniques like cyclic voltammetry could be used to investigate its electrochemical behavior. If found to be electroactive, methods such as differential pulse voltammetry or square wave voltammetry could be developed for sensitive quantification.

Sample Preparation Strategies and Matrix Effects in Analytical Studies

The quality of analytical data is highly dependent on the sample preparation process. The goal is to extract the analyte of interest from the sample matrix and remove interfering components.

Liquid-Liquid Extraction (LLE): For liquid samples, LLE with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) would be a straightforward method to extract this compound.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective way to clean up complex samples. A reversed-phase SPE cartridge (e.g., C18) could be used to retain the analyte, while polar interferences are washed away. The analyte is then eluted with a small volume of an organic solvent.

Matrix Effects: In techniques like LC-MS/MS and GC-MS, components of the sample matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. These matrix effects can be mitigated by using matrix-matched calibration standards, an internal standard, or more extensive sample cleanup procedures.

Application of Analytical Quality by Design (QbD) Principles in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that aims to build quality into the analytical procedure. It involves defining the analytical target profile (ATP), identifying critical method parameters (CMPs), and establishing a method operable design region (MODR) where the method is robust and reliable.

For an HPLC method for this compound, the AQbD approach would involve:

Defining the ATP: This would specify the required performance of the method, such as the desired accuracy, precision, and sensitivity for quantifying the compound.

Risk Assessment: Identifying method parameters that could potentially impact the ATP, such as mobile phase composition, pH, column temperature, and flow rate.

Method Optimization using Design of Experiments (DoE): A statistical approach like a full factorial or fractional factorial design would be used to systematically study the effects of the CMPs and their interactions.

Establishing the MODR: This defines the multidimensional space of the CMPs within which the method consistently meets the ATP.

Control Strategy and Lifecycle Management: Implementing a control strategy to ensure the method remains within the MODR during routine use and continuously monitoring its performance.

By employing AQbD, the resulting analytical method would be more robust, reliable, and flexible to changes throughout its lifecycle.

Environmental Fate and Degradation Pathways of Methyl 4 Bromo 2,3 Dichlorobenzoate Chemical Perspective

Photolytic Degradation Mechanisms under Environmental Conditions

Photolytic degradation, initiated by the absorption of solar radiation, represents a potential pathway for the transformation of Methyl 4-bromo-2,3-dichlorobenzoate in atmospheric and aquatic environments. The photochemical behavior of aryl halides is complex and depends on the nature and position of the halogen substituents on the aromatic ring. chemguide.co.uk The presence of bromine and chlorine atoms on the benzene (B151609) ring of this compound influences its light-absorbing properties and subsequent photochemical reactions.

The primary photochemical process for many aryl halides involves the homolytic cleavage of the carbon-halogen bond, a reaction that can be influenced by the specific halogen. chemguide.co.uk Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that photolytic cleavage of the C-Br bond might be a more favorable initial step. This process would lead to the formation of a dichlorophenyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from solvent molecules or reaction with oxygen to form peroxy radicals, leading to a cascade of further degradation products.

Studies on related halogenated aromatic compounds have shown that the presence of multiple halogen substituents can affect the photolysis pathway. researchgate.net For instance, the photolysis of brominated compounds can be sensitized by other components present in natural waters, which absorb sunlight and transfer the energy to the target molecule, initiating its degradation. researchgate.net The specific intermediates and final products of the photolytic degradation of this compound under environmental conditions would depend on factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium (e.g., water, soil surface).

Hydrolytic Stability and Degradation Kinetics

Hydrolysis, the reaction with water, is a key abiotic degradation pathway for esters in aqueous environments. The hydrolytic stability of this compound is primarily determined by the susceptibility of its ester functional group to cleavage. This reaction can be catalyzed by either acids or bases. chemguide.co.uklibretexts.org

Under neutral conditions, the hydrolysis of esters is typically slow. chemguide.co.uk However, the rate can be significantly accelerated under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In acidic environments, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction is reversible. youtube.com